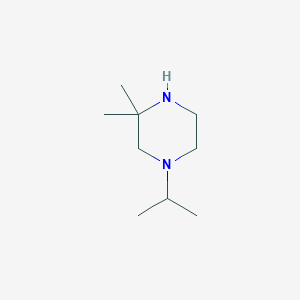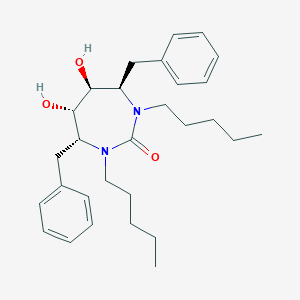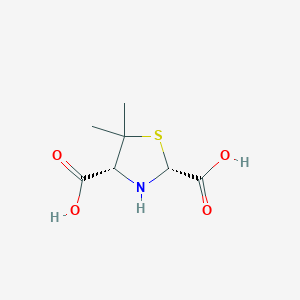![molecular formula C19H36O3Si2 B115055 1-[1-[-2-[tert-Butyldimethylsilyloxy]-1-hydroxy-1-methyl-4-(trimethylsilyl)-3-butynyl]cyclopropyl]-ethanone CAS No. 1796927-82-6](/img/structure/B115055.png)
1-[1-[-2-[tert-Butyldimethylsilyloxy]-1-hydroxy-1-methyl-4-(trimethylsilyl)-3-butynyl]cyclopropyl]-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-[-2-[tert-Butyldimethylsilyloxy]-1-hydroxy-1-methyl-4-(trimethylsilyl)-3-butynyl]cyclopropyl]-ethanone is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a tert-butyldimethylsiloxy group, and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[-2-[tert-Butyldimethylsilyloxy]-1-hydroxy-1-methyl-4-(trimethylsilyl)-3-butynyl]cyclopropyl]-ethanone typically involves multiple steps, starting from simpler precursors. One common approach is to begin with the cyclopropylacetylene, which undergoes a series of reactions including acetylation, silylation, and hydroxylation to introduce the necessary functional groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and protective groups to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can help control the reaction conditions and minimize the formation of by-products.
化学反応の分析
Types of Reactions
1-[1-[-2-[tert-Butyldimethylsilyloxy]-1-hydroxy-1-methyl-4-(trimethylsilyl)-3-butynyl]cyclopropyl]-ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The silyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the acetyl group can produce an alcohol.
科学的研究の応用
1-[1-[-2-[tert-Butyldimethylsilyloxy]-1-hydroxy-1-methyl-4-(trimethylsilyl)-3-butynyl]cyclopropyl]-ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biochemical assays.
Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[1-[-2-[tert-Butyldimethylsilyloxy]-1-hydroxy-1-methyl-4-(trimethylsilyl)-3-butynyl]cyclopropyl]-ethanone involves its interaction with specific molecular targets and pathways. The presence of the silyl groups can influence the compound’s reactivity and stability, while the cyclopropyl and acetyl groups can participate in various chemical transformations. The exact mechanism depends on the specific application and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(tert-Butyldimethylsiloxy)acetaldehyde
- 1-tert-Butyldimethylsiloxy-1-(2-vinylidenecyclohexyl)ethene
Uniqueness
1-[1-[-2-[tert-Butyldimethylsilyloxy]-1-hydroxy-1-methyl-4-(trimethylsilyl)-3-butynyl]cyclopropyl]-ethanone is unique due to its combination of functional groups, which confer specific reactivity and stability properties. Compared to similar compounds, it offers a distinct set of chemical behaviors that can be exploited in various synthetic and research applications.
特性
IUPAC Name |
1-[1-[3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-5-trimethylsilylpent-4-yn-2-yl]cyclopropyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3Si2/c1-15(20)19(12-13-19)18(5,21)16(11-14-23(6,7)8)22-24(9,10)17(2,3)4/h16,21H,12-13H2,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLJFWVVIVORA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C(C)(C(C#C[Si](C)(C)C)O[Si](C)(C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














